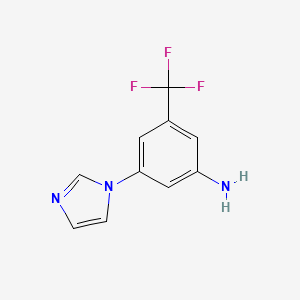

3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline

Overview

Description

3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C10H8F3N3 and its molecular weight is 227.19. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have synthesized derivatives of 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline as intermediates for antitumor agents, highlighting their role in the development of cancer treatments. For instance, one synthesis approach involves the conversion of 3,5-dinitro-1-trifluoromethylbenzene through fluorination and subsequent substitution and reduction steps, demonstrating the compound's versatility as a chemical intermediate (Yang Shijing, 2013).

Molecular Structure and Interaction Studies

Studies have also focused on the molecular structure of imidazole derivatives, examining how their structural characteristics influence their interactions with other molecules. For example, the analysis of a compound similar in structure revealed how its molecular arrangement facilitates weak intermolecular interactions, which are essential for understanding its reactivity and potential applications (Tae Ho Kim et al., 2010).

Sensor Development and Environmental Applications

Imidazole derivatives have been investigated for their potential in sensor development, particularly for detecting metal ions in aqueous solutions. Research into tetrasubstituted imidazole-based difunctional probes has shown high selectivity and sensitivity for detecting Fe3+ ions, indicating their utility in environmental monitoring and analysis (Shi Yanpeng et al., 2019).

Catalysis and Synthetic Applications

Imidazole compounds have been utilized as ligands in catalytic systems for facilitating chemical reactions. For instance, chiral PCN pincer Pd(II) and Ni(II) complexes with aryl-based aminophosphine–imidazoline ligands have been synthesized, showcasing their application in asymmetric synthesis and aryl C–H activation (Ming-Jun Yang et al., 2011).

Advanced Materials and Nanotechnology

In the field of materials science, imidazole derivatives have been explored as curing agents for epoxy resins, enhancing their thermal stability and mechanical properties. Research in this area demonstrates the compound's significance in the development of high-performance polymers and nanocomposites (M. Ghaemy et al., 2012).

Properties

IUPAC Name |

3-imidazol-1-yl-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3/c11-10(12,13)7-3-8(14)5-9(4-7)16-2-1-15-6-16/h1-6H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZPKULGYMCRGJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C2=CC(=CC(=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

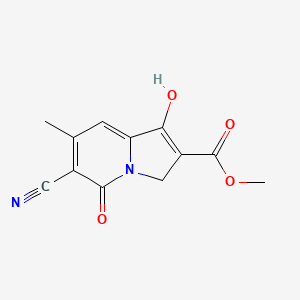

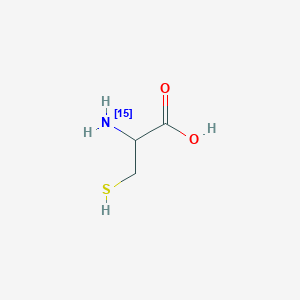

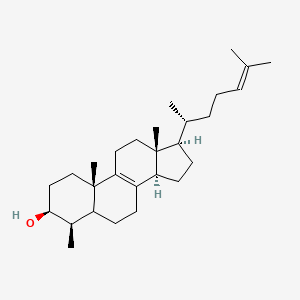

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Urea, N,N'-bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B579971.png)

![1,2-Benzenedicarboxamide, N1,N2-bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B579972.png)

![Propanedioic acid, [[(phenylmethoxy)carbonyl]amino]-, monoethyl ester](/img/structure/B579982.png)

![9-Isopropylidenebicyclo[3.3.1]nonan-2-one](/img/structure/B579987.png)